molecular formula C5H12N2O B14522620 Butanimidamide, N-hydroxy-N'-methyl- CAS No. 62626-14-6

Butanimidamide, N-hydroxy-N'-methyl-

Cat. No.: B14522620
CAS No.: 62626-14-6
M. Wt: 116.16 g/mol
InChI Key: AHBPRXMWQSMZJA-UHFFFAOYSA-N
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Description

Butanimidamide, N-hydroxy-N'-methyl- is a derivative of butanimidamide, a four-carbon amidine compound characterized by a terminal imine group. The N-hydroxy-N'-methyl substitution introduces polar and steric effects that influence its chemical reactivity and biological interactions.

Properties

CAS No.

62626-14-6

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N-hydroxy-N'-methylbutanimidamide

InChI

InChI=1S/C5H12N2O/c1-3-4-5(6-2)7-8/h8H,3-4H2,1-2H3,(H,6,7)

InChI Key

AHBPRXMWQSMZJA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NC)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanimidamide, N-hydroxy-N’-methyl- can be synthesized through the condensation of butanamide with hydroxylamine and methylamine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction is carried out at a moderate temperature, usually around 60-80°C, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Butanimidamide, N-hydroxy-N’-methyl- may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butanimidamide, N-hydroxy-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanimidamide, N-hydroxy-N’-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butanimidamide, N-hydroxy-N’-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanimidamide Derivatives

  • N-1H-Pyrazol-3-yl-butanimidamide (CAS 790631-35-5): This analog replaces the N'-methyl group with a pyrazole ring, enhancing aromatic interactions in binding pockets. It is structurally simpler than N-hydroxy-N'-methyl derivatives but lacks the hydroxyl group’s hydrogen-bonding capacity .
  • N'-Hydroxy-2-(piperazin-1-yl)butanimidamide : The piperazine moiety introduces basicity and solubility, which may enhance pharmacokinetic profiles in drug design contexts .

N-Hydroxy-N'-Substituted Carboximidamides

  • N-Hydroxy-N'-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide: This compound () shares the N-hydroxy-N'-aryl substitution but features a pyridine-carboximidamide backbone. It exhibits strong binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding affinities of -7.8 kcal/mol and -7.9 kcal/mol, respectively (Tables S4, S5 in ). Key interactions include hydrogen bonds with Ser203 (AChE) and His438 (BChE) .

Formamidine Derivatives

  • HET0016 (N-hydroxy-N’-(4-butyl-2-methylphenyl)formamidine): A CYP4A/F inhibitor (), HET0016’s formamidine structure differs from butanimidamide’s amidine core but shares the N-hydroxy-N’-alkylaryl motif.

Hydroxamic Acids and Hydroxyureido Compounds

  • Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) : These compounds () feature an N-hydroxy group adjacent to a carbonyl, enabling metal chelation (e.g., zinc in histone deacetylases). While structurally distinct from butanimidamides, they demonstrate the broad utility of N-hydroxy groups in enzyme inhibition and antibacterial activity .

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